

7-Bromo-4-fluorobenzofuran molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-4-fluorobenzofuran**

Cat. No.: **B1291635**

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-4-fluorobenzofuran**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **7-Bromo-4-fluorobenzofuran**, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. By leveraging its distinct chemical functionalities, this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures. This document delves into its chemical properties, plausible synthetic routes, reactivity profile, and prospective applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Profile

7-Bromo-4-fluorobenzofuran is a disubstituted benzofuran, a class of compounds widely recognized for its prevalence in bioactive natural products and pharmaceuticals.^[1] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical modifications.

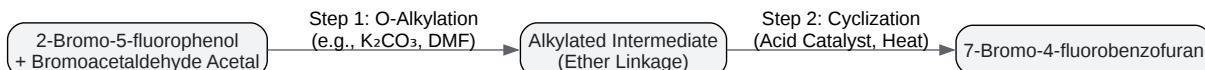
Physicochemical Properties

The fundamental properties of **7-Bromo-4-fluorobenzofuran** are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
Molecular Weight	215.02 g/mol	
CAS Number	253429-31-1	
Molecular Formula	C ₈ H ₄ BrFO	
Synonyms	7-bromo-4-fluoro-1-benzofuran	
Physical Form	Solid	
Typical Purity	≥97%	
InChI Key	IYRKPHRAECMQTJ- UHFFFAOYSA-N	

Safety and Handling

As a halogenated organic compound, **7-Bromo-4-fluorobenzofuran** requires careful handling in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.


- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to ensure its long-term stability.

Synthesis of the Benzofuran Core

While specific, peer-reviewed synthetic procedures for **7-Bromo-4-fluorobenzofuran** are not extensively detailed in public literature, a plausible and efficient route can be designed based on well-established methods for benzofuran synthesis.^{[2][3][4]} A common strategy involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 2-Bromo-5-fluorophenol (CAS 147460-41-1), a commercially available starting material.^{[5][6]} The synthesis can be envisioned as a two-step process, analogous to the patented preparation of the non-fluorinated 7-bromobenzofuran.^[3]

[Click to download full resolution via product page](#)

A proposed two-step synthesis of **7-Bromo-4-fluorobenzofuran**.

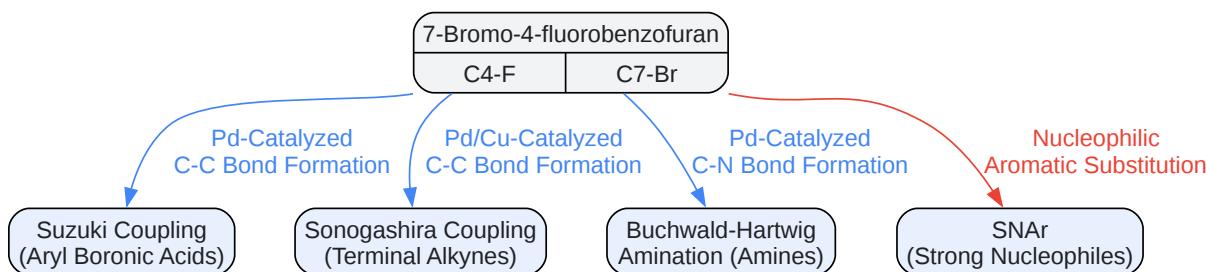
Experimental Protocol (Representative)

The following protocol is a representative methodology based on standard organic synthesis techniques for this class of compounds.^{[1][3]}

Step 1: O-Alkylation of 2-Bromo-5-fluorophenol

- To a solution of 2-Bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.).
- Add 2-bromoacetaldehyde dimethyl acetal (1.0-1.2 eq.) to the stirred suspension.
- Heat the reaction mixture (e.g., to 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ether intermediate.

Causality: The use of an acetal of bromoacetaldehyde is a strategic choice. It protects the reactive aldehyde functionality, preventing self-condensation and other side reactions under the


basic conditions of the O-alkylation step. The acetal is a stable protecting group that will be readily cleaved under the acidic conditions of the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization and Aromatization

- Dissolve the crude intermediate from Step 1 in a suitable solvent.
- Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.
- Heat the mixture to facilitate both the deprotection of the acetal to reveal the aldehyde and the subsequent intramolecular electrophilic aromatic substitution (cyclization).
- The cyclization is followed by dehydration to form the furan ring.
- Monitor the reaction by TLC or GC-MS.
- After completion, quench the reaction carefully (e.g., by pouring onto ice) and extract the final product.
- Purify the crude product using column chromatography on silica gel to obtain pure **7-Bromo-4-fluorobenzofuran**.

Chemical Reactivity and Synthetic Utility

The utility of **7-Bromo-4-fluorobenzofuran** as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the benzofuran scaffold.

[Click to download full resolution via product page](#)

Key reaction pathways for functionalizing **7-Bromo-4-fluorobenzofuran**.

Reactions at the C7-Bromine Position

The bromine atom at the 7-position is the primary site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

- Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a direct route to 7-arylbenzofurans. These biaryl structures are common motifs in pharmaceuticals.
- Sonogashira Coupling: Coupling with terminal alkynes introduces an ethynyl group, which can be further elaborated, for example, into more complex heterocyclic systems.
- Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, providing access to 7-aminobenzofuran derivatives, which are valuable for introducing basic centers into drug candidates.

Trustworthiness of Protocols: These cross-coupling reactions are highly reliable and well-documented. The choice of palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$), ligand, base, and solvent must be optimized for each substrate class to ensure high yields and prevent side reactions like dehalogenation.

Reactivity of the C4-Fluorine Atom

The fluorine atom at the 4-position is generally less reactive than the bromine in cross-coupling reactions. However, it can participate in Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions. For an $\text{S}_{\text{n}}\text{Ar}$ reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here.^{[7][8]} Therefore, forcing conditions (high temperature, strong nucleophiles) would likely be required to displace the fluoride. This differential reactivity is synthetically advantageous, as it allows for selective functionalization at the C7-Br position while leaving the C4-F bond intact for potential later-stage modification.

Applications in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[1][3][9]} Halogenated derivatives like **7-Bromo-4-fluorobenzofuran** are particularly valuable as they allow for the exploration of chemical space around the core structure.

- Kinase Inhibitors: Many small-molecule kinase inhibitors feature halogenated heterocyclic cores. The bromine atom can serve as a vector for building out side chains that occupy specific pockets in an enzyme's active site, while the fluorine atom can enhance binding affinity or improve metabolic stability.
- CNS Agents: The lipophilicity imparted by the halogen atoms can facilitate penetration of the blood-brain barrier, making this scaffold relevant for developing agents targeting the central nervous system.
- Agrochemicals: The structural motifs accessible from this building block are also relevant in the design of modern herbicides and pesticides.^[10]

While specific drugs derived directly from **7-Bromo-4-fluorobenzofuran** are not publicly documented, its value lies in its role as a versatile starting material for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

Analytical Characterization (Expected)

Although a complete, published set of spectral data for this specific molecule is not available, the expected NMR and mass spectrometry features can be predicted based on its structure.

- ^1H NMR: The spectrum would show signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the four protons on the benzofuran ring system. The coupling patterns (doublets, triplets, and doublet of doublets) and fluorine-proton coupling constants (JHF) would be key to assigning the specific protons.
- ^{13}C NMR: The spectrum would display eight distinct signals for the carbon atoms of the benzofuran core. The carbons attached to the electronegative fluorine and bromine atoms would show characteristic shifts and, in the case of C4, a large one-bond carbon-fluorine coupling constant (^1JCF).

- **Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Conclusion

7-Bromo-4-fluorobenzofuran represents a strategically designed chemical building block with significant potential for innovation in drug discovery and materials science. Its well-defined physicochemical properties and, most importantly, its dual-halogenated structure provide a robust platform for selective and diverse chemical modifications. The ability to perform reliable palladium-catalyzed cross-coupling at the C7-Br position while retaining the C4-F for potential further functionalization allows researchers to efficiently navigate chemical space and construct novel molecules of high value. This guide serves as a foundational resource for scientists looking to incorporate this versatile intermediate into their research and development programs.

References

A consolidated list of sources will be generated upon final compilation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. jocpr.com [jocpr.com]
- 3. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone | C10H6BrFO2 | CID 156253527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [7-Bromo-4-fluorobenzofuran molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291635#7-bromo-4-fluorobenzofuran-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com